molecular formula C15H13FN4O B7562914 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide

2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide

Cat. No. B7562914
M. Wt: 284.29 g/mol
InChI Key: IYSKDALOBZAMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been used as a plant growth regulator and as a fungicide.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide in lab experiments include its high purity, ease of synthesis, and low toxicity. However, its limitations include its relatively high cost and limited solubility in water.

Future Directions

The future directions for research on 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide include the following:
1. Further studies on its mechanism of action to better understand its pharmacological effects.
2. Development of new synthetic routes to reduce the cost of production.
3. Investigation of its potential applications in other fields such as cosmetics and food additives.
4. Study of its interactions with other drugs to identify potential drug-drug interactions.
5. Development of new formulations to improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide involves the reaction between 3-fluorobenzylamine and 1H-benzotriazole-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

The chemical compound 2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. In agriculture, it has been used as a plant growth regulator and as a fungicide. In material science, it has been used as a UV stabilizer for plastics and as a corrosion inhibitor for metals.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-12-5-3-4-11(8-12)9-17-15(21)10-20-14-7-2-1-6-13(14)18-19-20/h1-8H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSKDALOBZAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.